molecular formula C17H22N2O3Se B14384417 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 89541-33-3

5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14384417
CAS No.: 89541-33-3
M. Wt: 381.3 g/mol
InChI Key: TYMSIJNODYIJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenylselanyl group attached to a hexyl chain, which is further connected to a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of urea with malonic acid derivatives under acidic or basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylselanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The phenylselanyl group is known to interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a phenyl group instead of a phenylselanyl group.

    5-Methyl-5-(hexyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A compound with a hexyl group instead of a phenylselanyl group.

Uniqueness

The presence of the phenylselanyl group in 5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with thiol groups in proteins, making it a valuable tool in biochemical research. Additionally, the phenylselanyl group can undergo specific chemical reactions that are not possible with other similar compounds.

Properties

CAS No.

89541-33-3

Molecular Formula

C17H22N2O3Se

Molecular Weight

381.3 g/mol

IUPAC Name

5-methyl-5-(6-phenylselanylhexyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H22N2O3Se/c1-17(14(20)18-16(22)19-15(17)21)11-7-2-3-8-12-23-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H2,18,19,20,21,22)

InChI Key

TYMSIJNODYIJPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)CCCCCC[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.